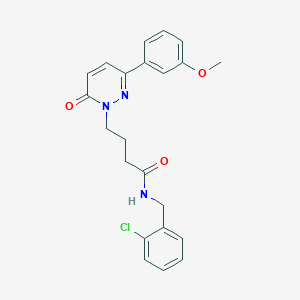

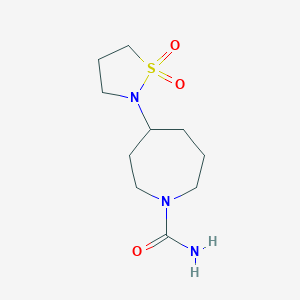

![molecular formula C20H20N4O3 B2886631 methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 950234-12-5](/img/structure/B2886631.png)

methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains a triazole ring. Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method is the “Click” chemistry, which involves a [3+2] cycloaddition reaction . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic ring . The exact molecular structure of “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Wissenschaftliche Forschungsanwendungen

Catalyst Activation and Organometallic Complexes

Triazole-based ligands, including those structurally related to the query compound, have been used to activate catalysts in chemical reactions. For example, complexes formed from triazole ligands with rhodium and iridium have been explored for their catalytic properties in transfer hydrogenation and oxidation of alcohols. These catalysts exhibit a pseudo-octahedral "piano-stool" disposition, indicating their potential utility in enhancing the efficiency of various chemical transformations (Saleem et al., 2014).

Structural and Crystallographic Studies

Triazole compounds have also been the subject of structural and crystallographic studies to understand their molecular configurations and the types of hydrogen bonds they form. Such research aids in the development of new materials and the understanding of molecular interactions, which are crucial for designing drugs and catalysts (Portilla et al., 2007).

Wirkmechanismus

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that triazole derivatives can mediate hydrophobic interactions with the side chains of certain amino acids . This suggests that the compound could potentially interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

It’s known that triazole derivatives can show a broad range of chemical and biological properties . This suggests that the compound could potentially have diverse pharmacokinetic properties.

Result of Action

It’s known that triazole derivatives can exhibit cytotoxic activities . This suggests that the compound could potentially have similar effects.

Action Environment

It’s known that the activity of triazole derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups . This suggests that the compound’s action could potentially be influenced by similar factors.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVPLXPSJJHBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

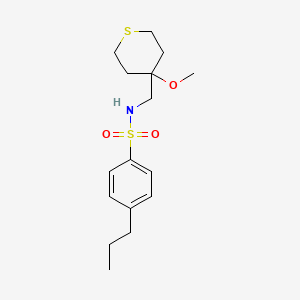

![N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2886550.png)

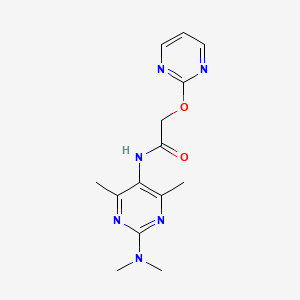

![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)

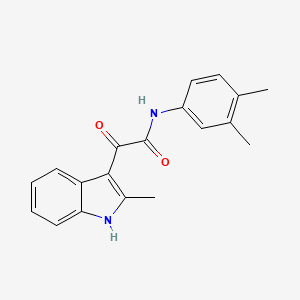

![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2886565.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)

![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)